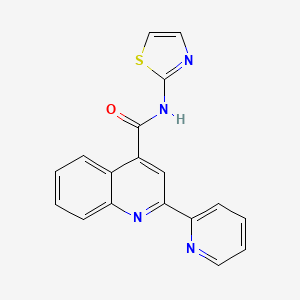
2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of quinoline derivatives typically involves condensation, cyclization, and substitution reactions. For instance, Aleksandrov et al. (2020) describe the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation followed by oxidation and electrophilic substitution reactions to introduce various functional groups (Aleksandrov, Zablotskii, & El’chaninov, 2020). Similar methodologies could be applied to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of quinoline derivatives is characterized by the presence of fused aromatic rings, which significantly influence their electronic and spatial configuration. The presence of nitrogen atoms in the pyridinyl and thiazolyl moieties adds to the heterocyclic nature, affecting the compound's reactivity and interaction with other molecules. Studies like the one by Kathrotiya & Naliapara (2015) on quinoxalines bearing pyridinyl thiazole moiety provide insights into the structural elucidation of such compounds using NMR, IR, and mass spectral data (Kathrotiya & Naliapara, 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including nitration, sulfonation, bromination, formylation, and acylation, mainly at positions activated by the presence of electron-donating or withdrawing groups. Aleksandrov et al. (2019) detail electrophilic substitution reactions for similar compounds, indicating a preference for substitution at specific positions based on the electronic nature of the substituents and the ring system (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. The synthesis and characterization of derivatives, as reported by Albrecht et al. (2018), who studied the thin film preparation and optical characterization of related compounds, shed light on their potential for applications in materials science, particularly in light-emitting devices due to their photoluminescence characteristics (Albrecht et al., 2018).
Chemical Properties Analysis
The chemical behavior of “2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide” in reactions and towards other chemical agents can be inferred from studies on similar compounds. For example, the reactivity towards nucleophilic and electrophilic agents, stability under various conditions, and interaction with metals or other heteroatoms can be crucial in determining its chemical properties. Studies such as those by Sheikhi-Mohammareh et al. (2023) on the synthesis of novel pentacyclic scaffolds highlight the chemical versatility of quinoline derivatives and their potential use in various chemical and pharmacological research areas (Sheikhi-Mohammareh et al., 2023).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-pyridin-2-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17(22-18-20-9-10-24-18)13-11-16(15-7-3-4-8-19-15)21-14-6-2-1-5-12(13)14/h1-11H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMPRQAQSRKCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



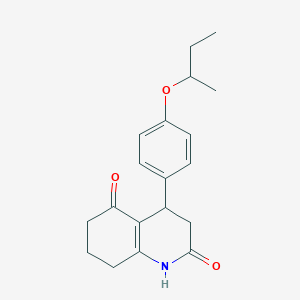
![ethyl 2-[(4-chlorobenzoyl)amino]-5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4794020.png)
![methyl 2-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4794021.png)
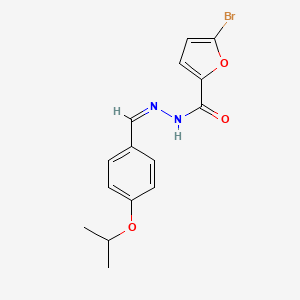
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4794042.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
![3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4794078.png)
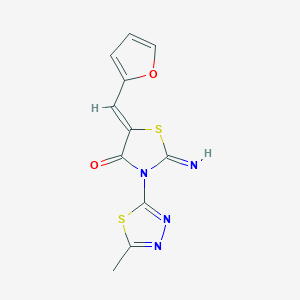
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4794086.png)
![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)
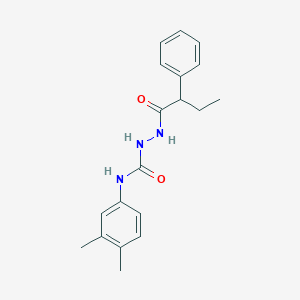
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4794107.png)